4-chloro-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide
Description
4-chloro-N-[4-(morpholin-4-yl)phenyl]-3-nitrobenzamide is an organic compound that features a chloro-substituted benzamide core with a morpholine ring and a nitro group
Properties
Molecular Formula |
C17H16ClN3O4 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-chloro-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C17H16ClN3O4/c18-15-6-1-12(11-16(15)21(23)24)17(22)19-13-2-4-14(5-3-13)20-7-9-25-10-8-20/h1-6,11H,7-10H2,(H,19,22) |
InChI Key |
VZURFIRMUDJVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(morpholin-4-yl)phenyl]-3-nitrobenzamide typically involves multiple steps:
Chlorination: The chloro group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated nitrobenzene with 4-(morpholin-4-yl)aniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and chlorination steps, as well as automated systems for the amidation process to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(morpholin-4-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: 4-chloro-N-[4-(morpholin-4-yl)phenyl]-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and 4-(morpholin-4-yl)aniline.
Scientific Research Applications
4-chloro-N-[4-(morpholin-4-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and morpholine substituents on biological activity.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(morpholin-4-yl)phenyl]-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[4-(morpholin-4-yl)phenyl]benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a nitro group.
4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide: Contains a similar morpholine and chloro-substituted benzene structure but with different substituents.
Uniqueness
4-chloro-N-[4-(morpholin-4-yl)phenyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a morpholine ring, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
